2-Cyclohexylideneoxetane
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Overview
Description
2-Cyclohexylideneoxetane is a heterocyclic organic compound characterized by a four-membered ring containing three carbon atoms and one oxygen atom. This compound is notable for its strained ring structure, which imparts unique chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylideneoxetane typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexanone with a suitable reagent to form the oxetane ring. For instance, the reaction of cyclohexanone with trimethyloxosulfonium iodide can yield the desired oxetane through an epoxide intermediate . The reaction conditions often require moderate heating and the use of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylideneoxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures such as tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce tetrahydrofuran analogs .
Scientific Research Applications
2-Cyclohexylideneoxetane has garnered interest in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Cyclohexylideneoxetane involves its interaction with molecular targets such as enzymes and receptors. The strained ring structure of the oxetane allows it to undergo ring-opening reactions, which can modulate the activity of target proteins. Additionally, the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their function .
Comparison with Similar Compounds
Oxetane: A simpler analog with a similar four-membered ring structure but without the cyclohexylidene group.
Cyclohexanone: A related compound with a six-membered ring and a ketone functional group.
Tetrahydrofuran: A five-membered ring ether that can be derived from the reduction of oxetanes.
Uniqueness: 2-Cyclohexylideneoxetane is unique due to its combination of a strained oxetane ring and a cyclohexylidene group. This structure imparts distinct reactivity and potential for diverse applications compared to its simpler analogs .
Properties
CAS No. |
89654-31-9 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-cyclohexylideneoxetane |
InChI |
InChI=1S/C9H14O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-7H2 |
InChI Key |
YSJYKEWEGBYPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C2CCO2)CC1 |
Origin of Product |
United States |
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